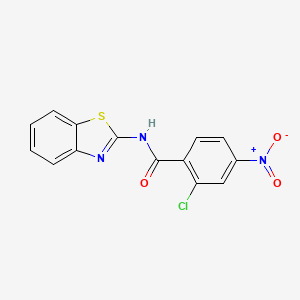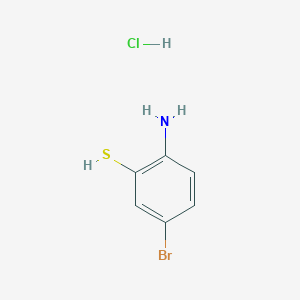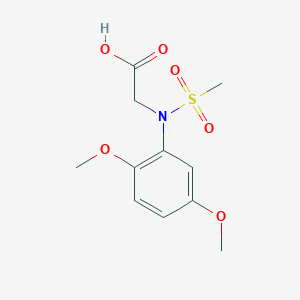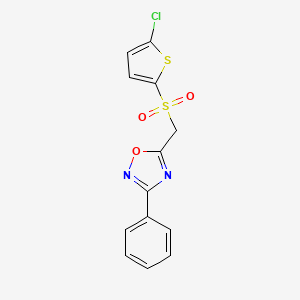
N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole . It is a core structure found in a variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized using various methods. For instance, one study reported the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamide derivatives using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For example, they can undergo C–S bond coupling cyclization in the presence of a base .Physical and Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide derivatives have shown significant antibacterial activities against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa, highlighting their potential as novel antibacterial agents. The synthesis and evaluation of these compounds involve various chemical reactions and analytical techniques, demonstrating potent activity at different concentrations compared to standard antibiotics. Their ability to inhibit bacterial growth underlines their importance in addressing the challenge of antimicrobial resistance, making them valuable for further development in antimicrobial therapy (Gupta, 2018) (Gupta, 2018).
Anticancer Properties
These derivatives have also been explored for their potential anticancer properties. Synthesis and preliminary evaluations indicate that certain compounds, such as 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, exhibit significant cytotoxicity against various human cancer cell lines. Their ability to induce cell cycle arrest and apoptosis in cancer cells, along with inhibition of PARP (poly (ADP-ribose) polymerase), suggests a promising avenue for cancer therapy development. These findings underscore the potential of this compound derivatives as lead compounds for the development of new anticancer drugs (Romero-Castro et al., 2011).
Optical, Thermal, and NLO Studies
Studies focusing on the synthesis, crystal growth, and structural analysis of related heterocyclic compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, provide insights into their optical, thermal, and non-linear optical (NLO) properties. These studies reveal the compounds' stability, optical bandgap, and thermal behavior, as well as their antibacterial and antifungal activities. The significant second harmonic generation (SHG) efficiency of these compounds points to their potential applications in optical and photonic devices, showcasing their versatility beyond pharmaceutical applications (Prabukanthan et al., 2020).
Electrochemical Behaviors
The electrochemical behaviors of certain benzothiazole compounds have been studied, indicating their potential for quantitative determination using various voltammetry techniques. These findings suggest applications in analytical chemistry and electrochemical sensors, highlighting the compounds' versatility and utility in different scientific fields (Zeybek et al., 2009).
Wirkmechanismus
Target of Action
N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with various molecular and cellular effects due to their diverse biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-10-7-8(18(20)21)5-6-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVXFKBLINMDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)





![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)



![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)
